

LSN3213128: A Technical Guide to a Potent Nonclassical Antifolate Inhibitor of AICARFT

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Compound of Interest		
Compound Name:	LSN 3213128	
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Abstract

LSN3213128 is a novel, potent, and selective nonclassical antifolate that targets aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway. By inhibiting AICARFT, LSN3213128 disrupts the production of purines, essential components of DNA and RNA, leading to the suppression of cancer cell proliferation. This technical guide provides an in-depth overview of LSN3213128, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and the current understanding of its potential as an antineoplastic agent.

Introduction

Cancer is characterized by uncontrolled cell proliferation, which creates a high demand for the building blocks of DNA and RNA, including purine and pyrimidine bases. The de novo purine biosynthesis pathway is frequently upregulated in cancer cells to meet this demand, making its constituent enzymes attractive targets for anticancer therapies. Antifolates, which interfere with folate-dependent enzymes in this pathway, have a proven track record as effective oncolytic agents.

LSN3213128 has emerged as a promising, orally bioavailable, nonclassical antifolate with high specificity for AICARFT.[1][2] Its mechanism of action involves the inhibition of AICARFT,



leading to a dramatic accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), and subsequent growth inhibition in various cancer cell lines.[1][2] Preclinical studies have demonstrated its efficacy in tumor suppression in xenograft models, highlighting its potential for further development.[1][2]

Mechanism of Action

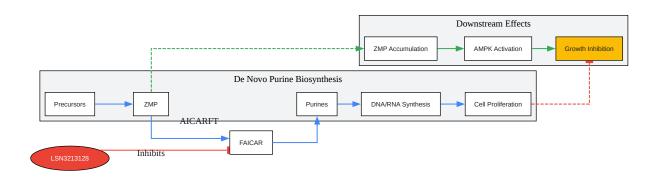
LSN3213128 acts as a competitive inhibitor of AICARFT, the final enzyme in the de novo purine synthesis pathway, which catalyzes the formylation of ZMP to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).

The inhibition of AICARFT by LSN3213128 leads to two key downstream events:

- ZMP Accumulation: The blockage of the pathway causes a significant intracellular buildup of ZMP.[1][2]
- AMPK Activation: Elevated ZMP levels are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activation of AMPK can lead to the inhibition of cell growth and proliferation.

The antitumor effects of LSN3213128 are dependent on folate levels, and its growth inhibitory effects can be rescued by the addition of hypoxanthine, confirming its mechanism of action through the purine salvage pathway.[3][4]





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Mechanism of action of LSN3213128.

Quantitative Data

The following tables summarize the key quantitative data for LSN3213128 from in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of LSN3213128



Parameter	Value	Cell Line / Conditions	Reference
AICARFT IC50	16 nM	Enzymatic Assay	[5][6]
Cellular AICARFT	19 nM	-	[6]
GI50 (NCI-H460)	3470 nM	Standard RPMI medium	[5]
GI50 (MDA-MB-231)	44 nM	Standard RPMI medium	[5]
EC50 (ZMP accumulation in NCI- H460)	8 nM	Low-folate medium	[5]
EC50 (ZMP accumulation in NCI- H460)	356 nM	Standard RPMI medium	[5]

Table 2: In Vivo Efficacy of LSN3213128

Animal Model	Dosage	Dosing Schedule	Outcome	Reference
MDA-MB- 231met2 Xenograft	30-60 mg/kg	p.o., twice daily for 22 days	Tumor growth inhibition	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LSN3213128.

AICARFT Enzyme Inhibition Assay







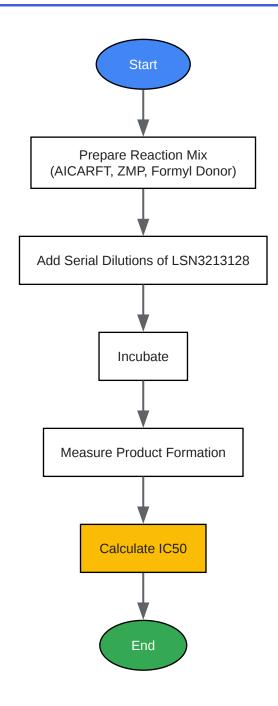
A biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of LSN3213128 against the AICARFT enzyme.

• Reagents: Recombinant human AICARFT, ZMP (substrate), 10-formyl-5,8-dideazafolate (formyl donor), assay buffer, LSN3213128.

Procedure:

- Prepare a reaction mixture containing AICARFT enzyme, ZMP, and the formyl donor in the assay buffer.
- Add varying concentrations of LSN3213128 to the reaction mixture.
- Incubate the reaction at a specified temperature for a set period.
- Stop the reaction and measure the product formation, typically using a spectrophotometric or coupled-enzyme assay.
- Calculate the percentage of inhibition at each LSN3213128 concentration and determine the IC50 value by fitting the data to a dose-response curve.





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Workflow for AICARFT enzyme inhibition assay.

Cell Proliferation (GI50) Assay

The half-maximal growth inhibition (GI50) is determined using a cell viability assay, such as the Alamar Blue assay.



- Materials: Cancer cell lines (e.g., NCI-H460, MDA-MB-231), cell culture medium, LSN3213128, Alamar Blue reagent, 96-well plates.
- Procedure:
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of LSN3213128.
 - Incubate the cells for a specified period (e.g., 72 hours).
 - Add Alamar Blue reagent to each well and incubate for a few hours.
 - Measure the fluorescence or absorbance to determine cell viability.
 - Calculate the GI50 value by plotting cell viability against the log of LSN3213128 concentration.

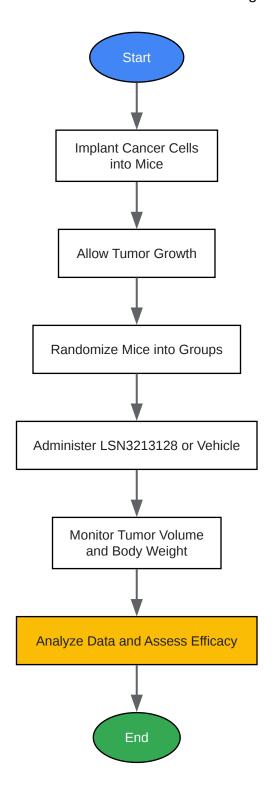
In Vivo Xenograft Studies

The antitumor efficacy of LSN3213128 is evaluated in vivo using tumor xenograft models in immunocompromised mice.

- Materials: Immunocompromised mice, cancer cell lines (e.g., MDA-MB-231met2),
 LSN3213128 formulation for oral administration, calipers.
- Procedure:
 - Subcutaneously implant cancer cells into the flanks of the mice.
 - Allow tumors to grow to a palpable size.
 - Randomize mice into treatment and control groups.
 - Administer LSN3213128 or vehicle control orally according to the specified dosing schedule.
 - Measure tumor volume and body weight regularly.



- o At the end of the study, euthanize the mice and excise the tumors for further analysis.
- o Compare tumor growth between the treatment and control groups to assess efficacy.



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